3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine
Description
3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is a thiazole-derived aromatic amine characterized by a thiazole core substituted at the 4-position with a 2,5-dimethylphenyl group and at the 2-position with a 3-aminophenyl moiety. This structure combines electron-rich aromatic systems with a heterocyclic thiazole ring, which is known to influence both physicochemical properties (e.g., solubility, stability) and biological activity .
However, analogous compounds, such as 4-(2,5-dimethylphenyl)thiazol-2-amine, are synthesized via condensation reactions involving thiazol-2-amines and substituted benzaldehydes .
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-6-7-12(2)15(8-11)16-10-20-17(19-16)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMWNHUTDVMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine typically involves the formation of the thiazole ring followed by the attachment of the phenylamine group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylphenyl isothiocyanate with 2-aminobenzonitrile in the presence of a base can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety is known for its broad spectrum of antimicrobial activity. Research indicates that derivatives of thiazole, including those containing the 1,3,4-thiadiazole structure, exhibit significant antibacterial and antifungal properties.
- Mechanism of Action : Thiazole derivatives often inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. For instance, compounds with halogen substitutions on the phenyl ring have shown enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
- Case Studies : In one study, a series of 2-amino-1,3,4-thiadiazole derivatives were synthesized and evaluated for antimicrobial efficacy. Compounds with specific substitutions demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole . This suggests that modifications to the thiazole structure can lead to improved antimicrobial agents.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-amino-1,3,4-thiadiazole derivative | S. aureus | 25 | |
| Halogenated thiazole derivative | E. coli | 31.25 |
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer properties. The compound has been linked to the inhibition of specific cancer cell lines through various mechanisms.
- Cell Cycle Regulation : Some studies indicate that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, substituted thiazoles have been shown to reduce the expression of anti-apoptotic proteins like Mcl-1 in cancer cells .
- Case Studies : A study found that certain thiazole-containing compounds exhibited cytotoxic effects against human cancer cell lines, leading to apoptosis through pathways involving caspases and mitochondrial dysfunction . This positions thiazole derivatives as promising candidates for further development in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds containing the thiazole ring have been reported to exhibit significant anti-inflammatory activity.
- Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Case Studies : Research has shown that certain thiazole derivatives can significantly reduce inflammation in animal models by modulating immune responses and decreasing oxidative stress markers .
Mechanism of Action
The mechanism of action of 3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s aromaticity allows it to engage in π-π stacking interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Benzothiazole Derivatives
Example : 4-(Benzo[d]thiazol-2-yl)benzenamine (from )
- Structural Differences : The benzothiazole core (fused benzene and thiazole rings) replaces the simple thiazole in the target compound.
- Synthetic Routes : Reacted with aryl isothiocyanates to form thioureas, which are cyclized into oxadiazinane or triazinane derivatives under acidic conditions .
- Biological Activity : Benzothiazoles exhibit antitumor activity (e.g., inhibition of cancer cell lines) and antimicrobial effects, attributed to their planar aromatic systems and electron-deficient thiazole rings .
- Key Advantage : Enhanced π-π stacking interactions due to the fused benzene ring improve binding to biological targets like DNA or enzymes .
Comparison :
Thiazole-Urea Hybrids
Example : 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11n, )
- Structural Differences : Incorporates a urea linker and piperazinylmethyl group on the thiazole, enhancing hydrogen-bonding capacity and solubility.
- Synthetic Routes : Condensation of thiazol-2-amines with substituted ureas, achieving yields of 85–88% .
- Biological Activity : High-yield synthesis and structural flexibility make these compounds candidates for targeting enzymes or receptors (e.g., kinase inhibitors) .
Comparison :
Thiadiazole Analogs
Example : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ()
- Structural Differences : Replaces the thiazole with a thiadiazole ring, introducing additional nitrogen atoms.
- Synthetic Routes : Condensation of thiadiazol-2-amines with benzaldehydes, followed by crystallization .
- Biological Activity : Insecticidal and fungicidal activities due to sulfur and nitrogen heteroatoms enhancing electrophilicity .
Comparison :
Key Findings and Implications
- Structural Flexibility : The target compound’s phenylamine and dimethylphenyl groups offer tunability for optimizing lipophilicity and target binding, comparable to benzothiazoles but with reduced synthetic complexity .
- Activity Gaps: While benzothiazoles and thiazole-urea hybrids have demonstrated antitumor and enzyme-inhibitory activities, the biological profile of this compound remains underexplored.
- Synthetic Recommendations : Adopt cyclization strategies (as in ) or urea-functionalization (as in ) to enhance bioactivity.
Biological Activity
3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Synthesis
The compound features a thiazole ring connected to a phenylamine moiety. The synthesis typically involves the cyclization of appropriate precursors, such as 2,5-dimethylphenyl isothiocyanate and 2-aminobenzonitrile, under basic conditions to yield the thiazole derivative. This method is optimized for high yield and purity, especially in industrial settings where continuous flow reactors may be employed .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar thiazole structures demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can inhibit the growth of cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance, modifications to the thiazole ring or the phenyl substituents have been shown to enhance activity against specific cancer types . The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring appears crucial for maximizing anticancer efficacy .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazole ring participates in electron delocalization, which affects enzyme activity and receptor binding. This interaction can lead to either inhibition or activation of specific biochemical pathways involved in cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the compound's structure influence its biological activity. Key findings include:
- Positioning of Substituents : Substituents at the ortho and meta positions on the phenyl ring are tolerated better than para substitutions, which often lead to loss of activity .
- Functional Group Influence : The introduction of different functional groups at various positions on the thiazole and phenyl rings can significantly alter biological potency. For example, compounds with bulky substituents at specific sites showed enhanced binding affinity and selectivity towards target enzymes .
Case Studies
Several studies highlight the compound's potential:
- Antibacterial Activity : A study demonstrated that derivatives of thiazole exhibited strong antibacterial effects against Mycobacterium tuberculosis, suggesting that similar derivatives could be effective against resistant strains .
- Antifungal Efficacy : In vitro tests showed that certain thiazole derivatives had MIC values comparable to established antifungal agents like ketoconazole, indicating their potential as therapeutic agents against fungal infections .
- Anticancer Studies : Research on a series of thiazole-containing compounds revealed significant cytotoxic effects on human cancer cell lines with certain structural modifications leading to improved efficacy over traditional chemotherapeutics .
Q & A
Basic: What are the recommended synthetic routes for 3-[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine, and how can purity be validated?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Thiazole Ring Formation : A Hantzsch thiazole synthesis reaction using α-haloketones (e.g., 2,5-dimethylbenzoyl chloride) and thiourea derivatives.
- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the phenylamine group at the thiazole’s 3-position, using palladium catalysts and arylboronic acids .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm >95% purity .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Analysis :
- Electronic Properties :
Advanced: What strategies optimize the compound's bioactivity through structural modifications?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- In Silico Screening : Molecular docking (AutoDock Vina) against receptors like EGFR or COX-2 to prioritize synthetic targets .
- Biological Assays : Validate modifications via in vitro anti-proliferative assays (e.g., MTT on HeLa cells) and compare IC₅₀ values .
Advanced: How can researchers address discrepancies in reported biological activities of this compound?
Methodological Answer:
Discrepancies often arise from:
- Experimental Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Solubility Issues : Use dimethyl sulfoxide (DMSO) with <0.1% concentration to avoid solvent toxicity .
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and report activities as fold-changes relative to baseline .
- Replication : Perform triplicate experiments across independent labs, sharing raw data via platforms like Zenodo .
Advanced: What methodologies assess the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Environmental Fate Studies :
- Photodegradation : Expose to UV light (λ = 365 nm) in aqueous solutions and analyze degradation products via LC-MS .
- Biodegradation : Use soil microcosms with HPLC monitoring to track half-life under aerobic/anaerobic conditions .
- Ecotoxicity Testing :
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ assays in OECD-compliant setups .
- QSAR Modeling : Predict bioaccumulation potential using EPI Suite software .
Basic: What spectroscopic techniques are critical for confirming the compound’s identity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm for 2,5-dimethylphenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 295.0942 for C₁₇H₁₅N₂S) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 70.09%, H: 5.26%, N: 9.68%) .
Advanced: How can computational chemistry predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- Toxicity Profiling :
- AMES Test Prediction : Use ProTox-II to assess mutagenicity risk .
- hERG Inhibition : Molecular dynamics simulations to evaluate cardiotoxicity potential .
Advanced: What experimental designs are optimal for studying the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- RNA-Seq : Profile transcriptomic changes in treated vs. untreated cells (e.g., Illumina NovaSeq) .
- Pathway Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
